molecular formula C7H6O4S B1308951 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 260063-21-6

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1308951
CAS No.: 260063-21-6
M. Wt: 186.19 g/mol
InChI Key: DCCRIIFBJZOPAV-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: is an organic compound with the molecular formula C7H6O4S and a molecular weight of 186.19 g/mol It is a derivative of thiophene and dioxine, characterized by a fused ring structure that includes both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with ethylene glycol in the presence of a strong acid catalyst to form the dioxine ring . The carboxylic acid group is then introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain analogs can effectively reduce cell viability and activate apoptotic pathways in human breast cancer cell lines such as MCF-7 and T47D .

Potential as Drug Candidates : The structural characteristics of this compound make it a candidate for further development into drug formulations targeting various cancers. The ability to modify the carboxylic acid group may enhance solubility and bioavailability, making it suitable for pharmacological applications.

Materials Science

Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers. Research has demonstrated that co-electropolymerization involving thiophene derivatives can lead to the formation of films with desirable electrical properties. These materials are essential for applications in organic electronics, including sensors and transistors .

Functionalization of Surfaces : The ability to functionalize surfaces with this compound opens avenues for creating advanced materials with tailored properties. For example, spatially directed functionalization techniques can be employed to enhance the performance of microelectrodes in electrochemical devices .

Electrochemistry

Electrochemical Sensors : The electrochemical properties of this compound make it suitable for use in sensors. Its ability to undergo redox reactions can be harnessed for the development of sensitive detection methods for various analytes.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Thieno-Dioxine DerivativesMedicinal ChemistrySignificant apoptosis induction in MCF-7 cells with reduced cell viability observed.
Co-electropolymerization TechniquesMaterials ScienceSuccessful formation of conductive polymer films enhancing electrical conductivity.
Development of Electrochemical SensorsElectrochemistryDemonstrated sensitivity in detecting specific analytes using modified electrodes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thiophene and dioxine rings provide a stable framework for these interactions. These properties enable the compound to participate in various biochemical pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both the dioxine and carboxylic acid groups, which confer distinct chemical and physical properties. This combination allows for a wider range of chemical reactions and applications compared to its analogs .

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS No. 260063-21-6) is a heterocyclic compound characterized by its unique thieno and dioxine structures. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C7H6O4S, with a molecular weight of 186.19 g/mol .

  • Molecular Formula: C7H6O4S
  • Molecular Weight: 186.19 g/mol
  • CAS Number: 260063-21-6
  • IUPAC Name: this compound
  • Structural Formula:
    SMILES C1COC2=C(SC=C2O1)C(=O)O\text{SMILES }C1COC2=C(SC=C2O1)C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases . The anti-inflammatory activity was quantified using ELISA assays that measured cytokine levels in cell culture supernatants.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM respectively. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
Anti-inflammatoryMacrophagesInhibition of TNF-alpha and IL-6 production
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerA549 (Lung Cancer)20 µM

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various derivatives of thienodioxines. The results highlighted that modifications to the thieno structure significantly enhanced the antimicrobial properties of the compounds tested. Specifically, the introduction of electron-withdrawing groups improved activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects, researchers utilized a murine model to assess the in vivo efficacy of the compound. Results indicated a marked reduction in paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory agent in clinical settings .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCRIIFBJZOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424343
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260063-21-6
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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